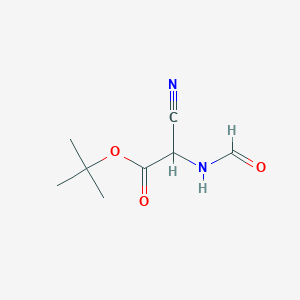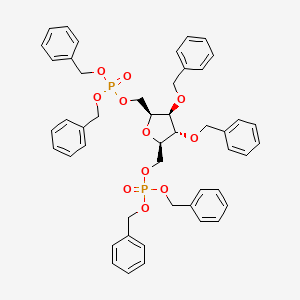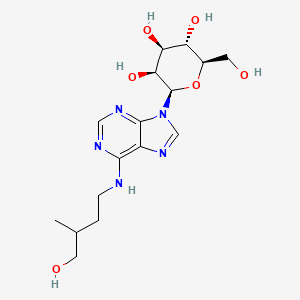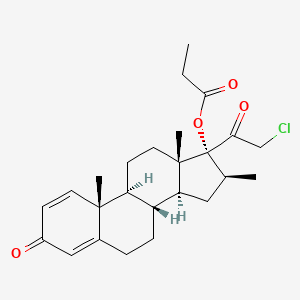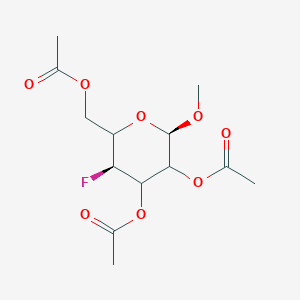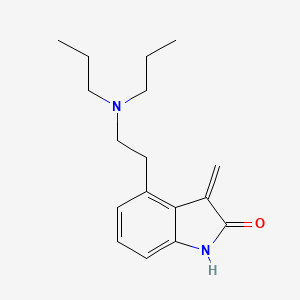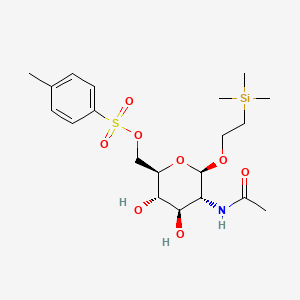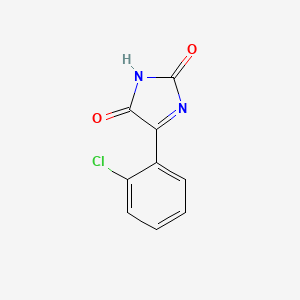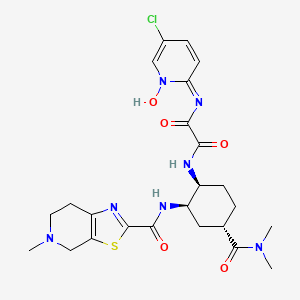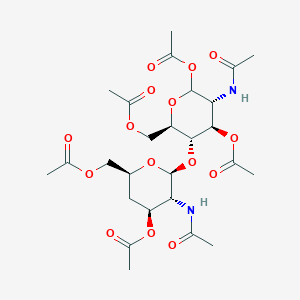
4-Deoxy-D-chitobiose Heptaacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Deoxy-D-chitobiose Heptaacetate is a significant compound in the field of glycopeptide and glycoprotein synthesis. It is known for its ability to regulate cell signaling and immune responses due to its unique structural attributes. The molecular formula of this compound is C26H38N2O15, and it has a molecular weight of 618.58 g/mol.
Métodos De Preparación
The synthesis of 4-Deoxy-D-chitobiose Heptaacetate involves the reaction between 4-amino-4,6-dideoxyhexose and acetic anhydride under mild acidic conditions. This reaction results in the formation of a white crystalline solid, which can be purified by recrystallization . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring high purity and yield.
Análisis De Reacciones Químicas
4-Deoxy-D-chitobiose Heptaacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions where acetyl groups can be replaced by other functional groups under specific conditions.
Common reagents used in these reactions include acetic anhydride, potassium permanganate, hydrogen peroxide, and sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Deoxy-D-chitobiose Heptaacetate has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of glycopeptides and glycoproteins.
Biology: It is used to study cell signaling and immune responses due to its ability to bind to specific receptors.
Medicine: Research is ongoing to explore its potential in drug development and therapeutic applications.
Industry: It is utilized in the production of various biochemical products and as a research tool in biotechnology
Mecanismo De Acción
The mechanism of action of 4-Deoxy-D-chitobiose Heptaacetate involves its ability to bind to specific receptors on cell surfaces, thereby modulating vital cellular functions. This binding regulates cell signaling pathways and immune responses, making it a valuable compound in both research and therapeutic contexts.
Comparación Con Compuestos Similares
4-Deoxy-D-chitobiose Heptaacetate is unique due to its specific structural attributes and its role in glycopeptide and glycoprotein synthesis. Similar compounds include:
Chitin: A natural polymer found in the exoskeletons of arthropods and fungi.
Chitosan: A derivative of chitin, widely used in biomedical applications.
Chitooligosaccharides: Products of chitin and chitosan degradation, known for their antimicrobial and antioxidant properties
These compounds share some structural similarities but differ in their specific applications and properties.
Propiedades
Fórmula molecular |
C26H38N2O15 |
|---|---|
Peso molecular |
618.6 g/mol |
Nombre IUPAC |
[(2S,4S,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-4,6-diacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxy-4-acetyloxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C26H38N2O15/c1-11(29)27-21-19(38-15(5)33)8-18(9-36-13(3)31)41-25(21)43-23-20(10-37-14(4)32)42-26(40-17(7)35)22(28-12(2)30)24(23)39-16(6)34/h18-26H,8-10H2,1-7H3,(H,27,29)(H,28,30)/t18-,19-,20+,21+,22+,23+,24+,25-,26?/m0/s1 |
Clave InChI |
CBPIQIXAEQMDPR-VYUCQXBRSA-N |
SMILES isomérico |
CC(=O)N[C@@H]1[C@H](C[C@H](O[C@H]1O[C@@H]2[C@H](OC([C@@H]([C@H]2OC(=O)C)NC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)OC(=O)C |
SMILES canónico |
CC(=O)NC1C(CC(OC1OC2C(OC(C(C2OC(=O)C)NC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




